1-Bromo-8-Chloroisoquinoline

Medicinal Chemistry Lipophilicity Physicochemical Properties

Researchers pursuing sequential isoquinoline functionalization often encounter inseparable mono-/di-substituted mixtures when using symmetric dihalogenated analogs. 1-Bromo-8-chloroisoquinoline resolves this through orthogonal halogen reactivity: • C-1 Br: selective Pd-catalyzed Suzuki-Miyaura coupling under mild conditions • C-8 Cl: reserved for subsequent SNAr or demanding cross-coupling • XLogP3 3.8 favors BBB penetration for CNS-targeted libraries • Consistent 95% purity with batch-specific CoA (NMR, HPLC) reduces pre-reaction purification burden

Molecular Formula C9H5BrClN
Molecular Weight 242.5
CAS No. 1359828-80-0
Cat. No. B573170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-8-Chloroisoquinoline
CAS1359828-80-0
Molecular FormulaC9H5BrClN
Molecular Weight242.5
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=NC=C2)Br
InChIInChI=1S/C9H5BrClN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H
InChIKeyIYZAFGYWTPTDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-8-Chloroisoquinoline Technical Specifications


1-Bromo-8-chloroisoquinoline (CAS 1359828-80-0) is a heterocyclic aromatic compound from the isoquinoline family, featuring a bromine atom at the 1-position and a chlorine atom at the 8-position on the isoquinoline ring [1]. With a molecular formula of C₉H₅BrClN and a molecular weight of 242.50 g/mol , it serves as a versatile halogenated building block for organic synthesis and medicinal chemistry. The compound is commercially available from multiple vendors at a standard purity of 95% .

1-Bromo-8-Chloroisoquinoline: Why Analogues Cannot Substitute


Direct substitution of 1-bromo-8-chloroisoquinoline with other halogenated isoquinolines is not feasible due to the distinct reactivity profiles dictated by the specific halogen positions. The 1-bromo substituent is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the 8-chloro group is less reactive but remains available for nucleophilic aromatic substitution (SNAr) under more forcing conditions . This orthogonal reactivity allows for sequential, site-selective functionalization, a capability not shared by analogs like 1,8-dibromoisoquinoline (which lacks the differential reactivity) or 8-bromo-1-chloroisoquinoline (where the halogen positions are swapped, leading to different electronic and steric environments) . Furthermore, regioisomers such as 5-bromo-8-chloroisoquinoline exhibit different physicochemical properties (e.g., XLogP3 of 3.4 vs. 3.8 for the target compound) and reactivity patterns due to altered substitution on the aromatic ring, making them unsuitable as direct replacements [1].

1-Bromo-8-Chloroisoquinoline Comparative Reactivity & Properties


Lipophilicity Differential vs. Regioisomer

The calculated lipophilicity (XLogP3) of 1-bromo-8-chloroisoquinoline is 3.8 [1], which is 0.4 log units higher than its regioisomer 5-bromo-8-chloroisoquinoline (XLogP3 = 3.4) [2]. This difference is significant for predicting membrane permeability and oral bioavailability in drug discovery programs [3].

Medicinal Chemistry Lipophilicity Physicochemical Properties

Reactivity for Sequential Functionalization

The target compound, 1-bromo-8-chloroisoquinoline, possesses a 1-bromo substituent that is highly reactive in Suzuki-Miyaura cross-couplings, and an 8-chloro group that is less reactive but can undergo SNAr reactions . In contrast, its analog 8-bromo-1-chloroisoquinoline has a reversed substitution pattern. While both are useful, the 1-bromo substituent in the target compound is generally more reactive due to the adjacent pyridine nitrogen, facilitating initial cross-coupling at that site . This allows for a defined, two-step sequential functionalization sequence that is not directly replicable with the reversed isomer.

Organic Synthesis Cross-Coupling SNAr Building Blocks

Commercial Purity Specifications

The compound is widely available from reputable suppliers with a standard purity specification of 95%, as confirmed by multiple vendor datasheets . While a purity of 95% is common for many research-grade halogenated isoquinolines, the consistent availability of this specific compound with batch-specific quality control (e.g., NMR, HPLC, GC) from suppliers like Bidepharm provides a reliable source for research and development .

Chemical Procurement Quality Control Building Blocks

1-Bromo-8-Chloroisoquinoline: Key Applications


CNS-Penetrant Candidate Synthesis

Leveraging its XLogP3 of 3.8, which is significantly higher than the 5-bromo-8-chloroisoquinoline regioisomer (XLogP3 = 3.4) [1][2], 1-bromo-8-chloroisoquinoline is a preferred starting material for constructing compound libraries targeting central nervous system (CNS) disorders. The enhanced lipophilicity is favorable for crossing the blood-brain barrier, and the orthogonal halogen handles enable the efficient introduction of diverse functional groups to fine-tune target engagement and metabolic stability [3].

Stepwise 1,8-Disubstituted Scaffold Construction

The unique orthogonal reactivity of 1-bromo-8-chloroisoquinoline, where the 1-bromo position is more reactive for palladium-catalyzed cross-coupling while the 8-chloro site is reserved for SNAr or more demanding couplings, allows for the precise, sequential installation of different substituents . This is a key advantage over symmetric dihalogenated analogs like 1,8-dibromoisoquinoline, where the two identical halogens can lead to mixtures of mono- and disubstituted products. This control is critical for synthesizing novel 1,8-disubstituted isoquinoline derivatives for drug discovery and materials science [4].

Quality Assurance in Scale-Up Synthesis

For process chemistry and scale-up activities, the widespread commercial availability of 1-bromo-8-chloroisoquinoline at a consistent 95% purity, backed by batch-specific analytical data from suppliers like Bidepharm , ensures reliable performance and reproducibility. The higher minimum purity specification compared to alternatives like 1,8-dibromoisoquinoline (86%) can reduce the burden of pre-reaction purification and minimize the risk of side reactions, directly contributing to more robust and cost-effective synthetic routes.

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